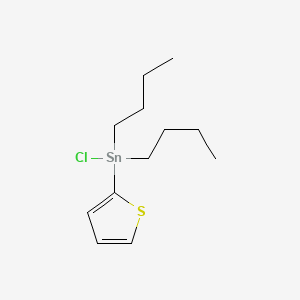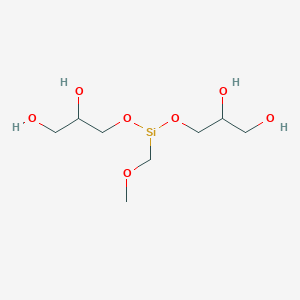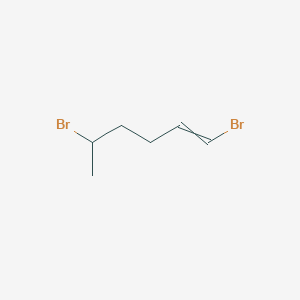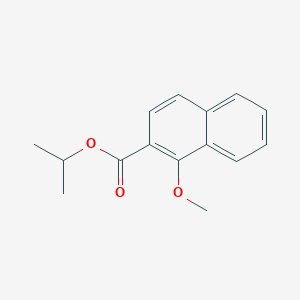![molecular formula C13H13NO2S B14280598 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- CAS No. 160579-90-8](/img/structure/B14280598.png)
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- is a heterocyclic compound that features a thiazolidinedione core structure. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of antidiabetic drugs due to its ability to activate peroxisome proliferator-activated receptors (PPARs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with an appropriate aldehyde, such as 4-isopropylbenzaldehyde, in the presence of a base like piperidine in ethanol . The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For instance, microwave irradiation and ultrasound-promoted reactions have been employed to enhance reaction rates and yields while minimizing the use of hazardous solvents .
化学反应分析
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives.
科学研究应用
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antioxidant agent.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- involves the activation of PPARγ receptors, which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels. Additionally, it exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligase enzymes and scavenging reactive oxygen species (ROS).
相似化合物的比较
Similar Compounds
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
- Thiazolidine-2,4-dione
- 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- is unique due to its specific structural features, such as the presence of the isopropyl group, which enhances its binding affinity to PPARγ receptors and improves its pharmacological profile .
属性
CAS 编号 |
160579-90-8 |
|---|---|
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC 名称 |
5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H13NO2S/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16) |
InChI 键 |
GXIDNNRIWNVXTL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)

![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)



![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)


